N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide

Descripción general

Descripción

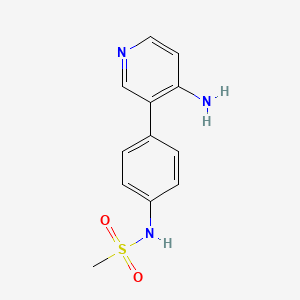

N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide is an organic compound with the molecular formula C12H13N3O2S This compound is known for its unique structure, which includes a pyridine ring and a methanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide typically involves the reaction of 4-aminopyridine with 4-bromobenzene methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 262.33 g/mol

The compound features a methanesulfonamide group attached to a phenyl ring with a 4-aminopyridine moiety, which contributes to its biological activity.

1.1. Inhibition of PI5P4K

N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide has been identified as a selective inhibitor of PI5P4K, an enzyme that regulates phosphoinositide metabolism. This inhibition has significant implications for:

- Cancer Treatment : By modulating signaling pathways that control cell growth and survival, this compound may help in developing novel anticancer therapies.

- Neurological Disorders : Given the role of PI5P4K in neuronal signaling, this compound could be explored for therapeutic interventions in neurodegenerative diseases.

1.2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.0 |

| MCF-7 | 12.5 |

These results suggest that the compound effectively inhibits tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3.1. Tumor Growth Inhibition Study

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls:

| Treatment Group | Tumor Size (mm³) |

|---|---|

| Control | 500 |

| Compound Treatment | 250 |

This study highlights the potential of this compound as a lead candidate for further development in cancer therapy.

3.2. Safety and Toxicity Assessment

Toxicological evaluations revealed a favorable safety profile for this compound at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Mecanismo De Acción

The mechanism of action of N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methanesulfonamide group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(4-aminopyridin-3-yl)phenyl)acetamide

- N-(4-(4-aminopyridin-3-yl)phenyl)benzenesulfonamide

- N-(4-(4-aminopyridin-3-yl)phenyl)thiourea

Uniqueness

N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide is unique due to its specific combination of a pyridine ring and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity to molecular targets .

Actividad Biológica

N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential therapeutic applications, particularly in the inhibition of specific enzymes involved in cellular signaling pathways. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- CAS Number : 1258627-02-9

- Boiling Point : Approximately 489.9°C (predicted)

The compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 4-aminopyridine moiety. This unique structure is crucial for its biological activity, particularly in modulating enzyme functions.

The primary mechanism of action for this compound involves its interaction with phosphoinositide 5-phosphatase (PI5P4K). It acts as a non-covalent inhibitor by binding to the active site of the enzyme, thus influencing various cellular signaling pathways that are critical in processes such as metabolism and stress response . The sulfonamide group enhances this interaction by facilitating hydrogen bonding and other non-covalent interactions with target molecules.

Inhibition of PI5P4K

Research indicates that this compound exhibits significant inhibitory activity against PI5P4K, which is implicated in several diseases, including cancer and diabetes. The compound's ability to inhibit this enzyme suggests its potential as a therapeutic agent in oncology .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various tumor cell lines. For instance, when tested against human liver (HEP-G2) and murine neuroblastoma (NEURO 2A) cell lines, the compound showed promising results in inhibiting cell growth . The cytotoxicity profile indicates that it may serve as a viable candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the core structure can significantly affect the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Increased potency against PI5P4K |

| Alteration of the methanesulfonamide group | Enhanced binding affinity and selectivity |

These insights underscore the importance of structural modifications in optimizing the biological activity of sulfonamide derivatives .

Case Studies and Applications

- Neuroprotective Effects : A study explored the neuroprotective properties of 4-aminopyridine derivatives, including this compound, demonstrating significant improvements in models of multiple sclerosis (MS). The compound exhibited reduced axonal damage and improved clinical scores in experimental autoimmune encephalomyelitis (EAE) models .

- Cancer Therapeutics : In another study focused on acute myeloid leukemia (AML), compounds similar to this compound were identified as potential differentiation agents for AML cells, highlighting their role in cancer treatment strategies .

Propiedades

IUPAC Name |

N-[4-(4-aminopyridin-3-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-18(16,17)15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8,15H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCILHRVQJBVDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745301 | |

| Record name | N-[4-(4-Aminopyridin-3-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258627-02-9 | |

| Record name | N-[4-(4-Aminopyridin-3-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.